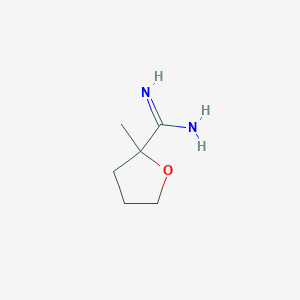
2-(3,5-Dimethylcyclohexyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Dimethylcyclohexyl)aniline: is an organic compound that belongs to the class of anilines, which are aromatic amines. This compound features a cyclohexyl ring substituted with two methyl groups at the 3 and 5 positions, and an aniline group attached to the 2 position of the cyclohexyl ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Dimethylcyclohexyl)aniline can be achieved through several methods. One common approach involves the reduction of nitro compounds. For instance, the nitro group of 2-(3,5-Dimethylcyclohexyl)nitrobenzene can be reduced to an amine group using catalytic hydrogenation or chemical reduction methods .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of palladium-catalyzed amination reactions. This method is preferred due to its efficiency and ability to produce high yields under mild conditions .
Chemical Reactions Analysis
Types of Reactions: 2-(3,5-Dimethylcyclohexyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the amine form.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to the amine form.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-(3,5-Dimethylcyclohexyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethylcyclohexyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile due to the presence of the amine group, allowing it to participate in various chemical reactions. It can also interact with enzymes and receptors, influencing biological processes .
Comparison with Similar Compounds
2,6-Dimethylaniline: Another aniline derivative with similar structural features but different substitution patterns.
N-Methylaniline: An aniline derivative with a methyl group attached to the nitrogen atom.
Cyclohexylamine: A simpler amine with a cyclohexyl group but lacking the aromatic ring.
Uniqueness: 2-(3,5-Dimethylcyclohexyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C14H21N |
|---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
2-(3,5-dimethylcyclohexyl)aniline |
InChI |
InChI=1S/C14H21N/c1-10-7-11(2)9-12(8-10)13-5-3-4-6-14(13)15/h3-6,10-12H,7-9,15H2,1-2H3 |
InChI Key |
KPAAORVKHZVFMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)C2=CC=CC=C2N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(3R)-3-Aminopiperidin-1-yl]-2-cyclopropylethan-1-one](/img/structure/B15255794.png)


![tert-butyl N-[(2S)-1-(4-aminopiperidin-1-yl)-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B15255823.png)
![2-[2-(Bromomethyl)butyl]-1,3-thiazole](/img/structure/B15255831.png)


![{[3-Methoxy-4-(2-methylpropoxy)phenyl]methyl}(propyl)amine](/img/structure/B15255848.png)

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-hydroxybutanoic acid](/img/structure/B15255861.png)
![8-Methyl-1-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B15255862.png)
